Mycophenolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.55e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mycophenolic acid (MPA) is a naturally occurring molecule produced by certain fungi, particularly species of Penicillium []. While it has gained significant recognition for its use as an immunosuppressant drug, MPA also holds value in various scientific research applications. Here, we explore some key areas where researchers utilize MPA:

Inhibition of T-cell Proliferation

One of the primary mechanisms by which MPA exerts its immunosuppressive effects is through the inhibition of T-cell proliferation. T-cells are essential components of the immune system, responsible for orchestrating cell-mediated immune responses. MPA disrupts the inosine monophosphate dehydrogenase (IMPDH) enzyme, a critical step in the synthesis of guanosine nucleotides. These nucleotides are vital for DNA synthesis, and their depletion by MPA hinders T-cell proliferation, thereby dampening immune responses. This property makes MPA a valuable tool in research investigating immune-related disorders like autoimmune diseases and transplant rejection [].

Studying Autoimmune Diseases

MPA's ability to suppress T-cell activity makes it a useful research tool for studying autoimmune diseases. In these conditions, the immune system mistakenly attacks healthy tissues. Researchers can employ MPA in animal models of autoimmune diseases to understand the role of T-cells in disease pathogenesis []. By observing the effects of MPA on disease progression, researchers gain insights into potential therapeutic targets for autoimmune disorders.

Investigating Transplant Rejection

Organ transplantation offers a life-saving treatment for patients with organ failure. However, the recipient's immune system often recognizes the transplanted organ as foreign and attempts to reject it. MPA is a cornerstone immunosuppressant drug used to prevent transplant rejection after organ transplantation []. In research settings, scientists can utilize MPA to study the mechanisms of transplant rejection and develop improved immunosuppressive strategies to optimize transplant outcomes.

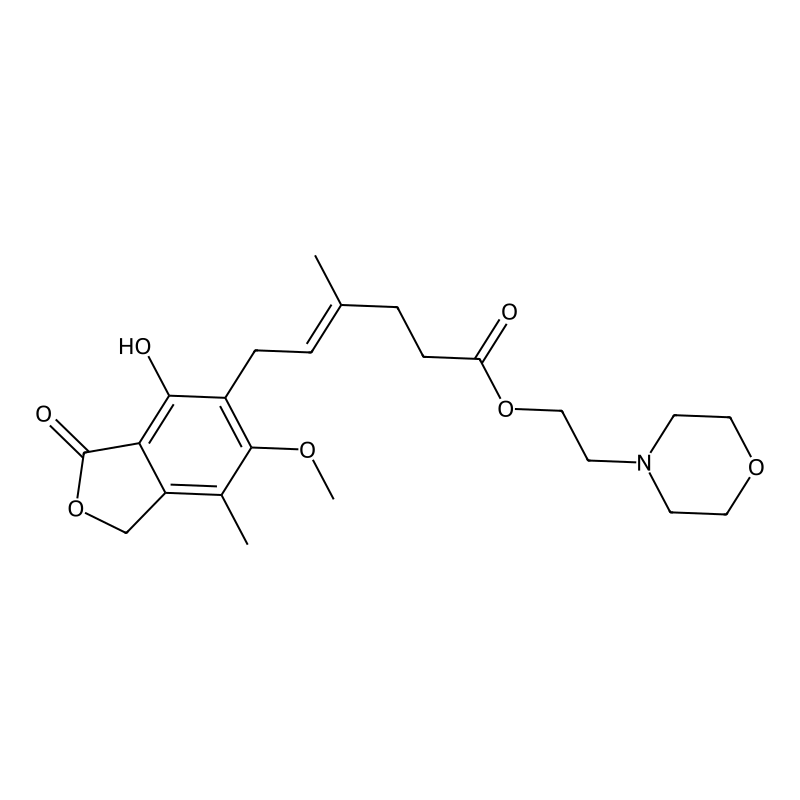

Mycophenolic acid is an immunosuppressant drug primarily used to prevent organ transplant rejection and to treat autoimmune diseases. Initially discovered in 1893 from the fungus Penicillium stoloniferum, it gained prominence in the 1990s for its immunosuppressive properties, leading to its approval for medical use in the United States in 1995. The chemical formula of mycophenolic acid is C17H20O6, and it functions as a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of purine nucleotides, particularly guanine .

MPA acts as an immunosuppressant by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for lymphocyte proliferation [, ]. Lymphocytes are immune cells that play a central role in transplant rejection and autoimmune responses. By blocking IMPDH, MPA hinders the synthesis of guanine nucleotides, essential building blocks for DNA and RNA in these rapidly dividing cells []. This ultimately suppresses the immune system and reduces the risk of rejection or autoimmune attacks.

Mycophenolic acid primarily inhibits inosine monophosphate dehydrogenase, blocking the conversion of inosine-5-monophosphate to xanthosine-5-monophosphate. This inhibition leads to a decrease in guanosine triphosphate production, which is vital for DNA and RNA synthesis. The compound's action primarily affects lymphocytes, as they rely heavily on the de novo pathway for purine synthesis, unlike many other cell types that can utilize salvage pathways .

Key Reactions:- Inhibition of Inosine Monophosphate Dehydrogenase:

- Reduction of Guanosine Triphosphate:

Mycophenolic acid exhibits significant immunosuppressive activity by inhibiting lymphocyte proliferation and cytokine production. Its selective action on T and B lymphocytes leads to:

- Arrest of T-Lymphocyte Cell Cycle: Mycophenolic acid halts the cell cycle at the G1/S interface.

- Suppression of Antibody Formation: It limits the ability of B lymphocytes to produce antibodies.

- Reduction of Cytokine Production: The drug decreases the number of cytokine-producing cells, further dampening immune responses .

Mycophenolic acid can be synthesized through various methods. The most common approach involves fermentation processes using specific strains of fungi like Penicillium species. Additionally, chemical synthesis routes have been developed but are less commonly employed due to the complexity and lower yield compared to fermentation.

Fermentation Process:- Cultivation of Fungal Strains: Specific strains of Penicillium are cultivated under controlled conditions.

- Extraction: Mycophenolic acid is extracted from the culture medium using solvent extraction techniques.

- Purification: The crude extract undergoes purification processes such as chromatography to isolate mycophenolic acid.

Mycophenolic acid is widely utilized in clinical settings:

- Organ Transplantation: It prevents rejection in kidney, heart, and liver transplants.

- Autoimmune Diseases: It is used in treating conditions such as lupus nephritis and rheumatoid arthritis.

- Combination Therapy: Often used with other immunosuppressants like calcineurin inhibitors (e.g., ciclosporin) and glucocorticoids for enhanced efficacy .

Mycophenolic acid interacts with various medications and biological factors that can influence its pharmacokinetics:

- Drug Interactions: Co-administration with drugs that affect liver enzymes can alter mycophenolic acid metabolism, necessitating careful monitoring of plasma levels.

- Patient Variability: Factors such as renal function, genetic polymorphisms, and concurrent medications can significantly impact therapeutic outcomes .

Similar Compounds

Several compounds share structural or functional similarities with mycophenolic acid:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Azathioprine | Similar mechanism | Alkylating agent; broader immunosuppressive effects |

| Leflunomide | Structural similarity | Inhibits dihydroorotate dehydrogenase; affects pyrimidine synthesis |

| Sirolimus | Different mechanism | mTOR inhibitor; affects cell proliferation differently |

Uniqueness of Mycophenolic Acid

Mycophenolic acid stands out due to its selective inhibition of inosine monophosphate dehydrogenase, which specifically targets lymphocyte proliferation without broadly affecting other cell types that utilize salvage pathways for nucleotide synthesis. This selectivity minimizes side effects compared to other immunosuppressants like azathioprine .

The foundation of mycophenolic acid biosynthesis lies in the activity of MpaC, a non-reducing polyketide synthase that catalyzes the formation of the aromatic core structure [3] [4]. This megasynthase enzyme belongs to the fungal non-reducing polyketide synthase clade III, a group characterized by the absence of reductive domains typically found in highly reducing polyketide synthases [3].

The MpaC enzyme exhibits a sophisticated domain architecture comprising seven essential functional domains: starter unit acyl carrier protein transacylase, beta-ketoacyl synthase, acyltransferase, product template, acyl carrier protein, carbon-methyltransferase, and thioesterase [3] [4]. Each domain contributes specific catalytic functions essential for the assembly of the tetraketide backbone. The starter unit acyl carrier protein transacylase domain initiates biosynthesis by loading acetyl-coenzyme A as the starter unit, while the acyltransferase domain incorporates three malonyl-coenzyme A units through iterative condensation reactions catalyzed by the beta-ketoacyl synthase domain [3] [5].

The product template domain plays a crucial role in determining the regioselectivity of cyclization, specifically controlling the carbon-2 to carbon-7 aldol cyclization pattern that forms the characteristic aromatic ring system of 5-methylorsellinic acid [6]. This cyclization specificity distinguishes MpaC from other fungal polyketide synthases that catalyze different cyclization patterns such as carbon-4 to carbon-9 or carbon-6 to carbon-11 condensations [6].

A particularly important feature of MpaC is the presence of the carbon-methyltransferase domain, which catalyzes the methylation at the carbon-6 position using S-adenosylmethionine as the methyl donor [3] [7]. This methylation occurs at the pre-aromatic stage of polyketide assembly, before the final cyclization and aromatization of the tetraketide backbone [8]. The timing of this methylation event is critical for the proper formation of 5-methylorsellinic acid, as demonstrated through feeding experiments with labeled precursors [8].

The biosynthetic capacity of MpaC has been conclusively demonstrated through heterologous expression studies in Aspergillus nidulans, where the enzyme successfully produces 5-methylorsellinic acid from acetyl-coenzyme A and malonyl-coenzyme A precursors [3] [7]. Deletion of the mpaC gene in Penicillium brevicompactum completely abolishes mycophenolic acid production, confirming its essential role in the biosynthetic pathway [3] [4].

Recent phylogenomic analyses have revealed that the mycophenolic acid biosynthetic gene cluster, including mpaC, originated early in the evolutionary history of the fungal family Aspergillaceae [1] [9]. However, this biosynthetic capability has been repeatedly lost throughout fungal evolution, resulting in its current restricted distribution among only a narrow subset of filamentous fungi [1] [2]. This evolutionary pattern suggests that mycophenolic acid production may have provided selective advantages under specific environmental conditions while being dispensable under others.

The polyketide synthase pathway in Penicillium species demonstrates remarkable substrate specificity, as evidenced by the inability of MpaC to accept alternative starter units or produce different aromatic scaffolds [10]. This specificity is encoded within the domain architecture and active site residues that have evolved to accommodate the specific substrates required for mycophenolic acid biosynthesis.

Farnesyl Transferase-Mediated Terpene Side Chain Assembly

The incorporation of the terpenoid side chain represents a critical step in mycophenolic acid biosynthesis, transforming the simple aromatic polyketide core into a complex meroterpenoid structure. This process is mediated by MpaA, a membrane-bound prenyltransferase enzyme that catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the phthalide nucleus [11] [10].

MpaA belongs to the UbiA family of prenyltransferases, characterized by seven transmembrane helices that anchor the enzyme to the Golgi apparatus membrane [12]. This subcellular localization is essential for the enzyme's function, as it provides access to both the farnesyl diphosphate substrate and the phthalide acceptor molecule [11]. The membrane-bound nature of MpaA also explains why the farnesylated product, 4-farnesyl-3,5-dihydroxy-6-methylphthalide, is found exclusively in mycelial extracts rather than in the fermentation medium, suggesting its membrane-embedded characteristics [10].

The prenyltransferase reaction catalyzed by MpaA involves the formation of a carbon-carbon bond between the carbon-4 position of 3,5-dihydroxy-6-methylphthalide and the carbon-1 position of farnesyl diphosphate [13] [14]. This regiospecific coupling occurs through an inversion of configuration at the carbon-5 position of the farnesyl chain, as demonstrated through stereochemical studies using labeled mevalonic acid precursors [14].

The substrate specificity of MpaA is remarkably stringent, accepting only 3,5-dihydroxy-6-methylphthalide as the aromatic acceptor while rejecting other potential substrates such as 5-methylorsellinic acid [10]. This specificity ensures that farnesylation occurs only after the formation of the phthalide ring system, maintaining the proper sequential order of biosynthetic transformations.

Farnesyl diphosphate, the terpene donor substrate, is synthesized through the canonical mevalonate pathway present in all mycophenolic acid-producing fungi [12]. The availability of farnesyl diphosphate is therefore dependent on the normal terpenoid biosynthetic machinery of the cell, linking mycophenolic acid production to primary metabolic processes [12]. This connection may contribute to the regulatory control of mycophenolic acid biosynthesis, as the pathway depends on the cellular pool of isoprenoid precursors.

The farnesyl transferase reaction represents a key branch point in fungal meroterpenoid biosynthesis, as similar prenyltransferases are involved in the production of numerous other bioactive compounds. However, MpaA exhibits distinct characteristics that differentiate it from other fungal prenyltransferases, including its specific subcellular localization and unique substrate recognition properties [15].

Recent studies have identified additional mycophenolic acid-producing species that harbor functionally equivalent prenyltransferases, suggesting that this enzymatic activity has been maintained across diverse fungal lineages despite the overall loss of mycophenolic acid biosynthetic capability in most species [1] [2]. The conservation of prenyltransferase function across different genera indicates the importance of this step in determining the biological activity of the final product.

Oxidative Modifications and Final Maturation Steps

The transformation of the farnesylated intermediate into mature mycophenolic acid involves a series of complex oxidative modifications that fundamentally alter the structure and properties of the molecule. These modifications are accomplished through the coordinated action of multiple oxygenases and modifying enzymes, each contributing specific chemical transformations essential for biological activity [11] [16].

The initial oxidative modification is catalyzed by MpaB, a globin-like oxygenase that represents one of the most intriguing enzymes in the mycophenolic acid biosynthetic pathway [11] [16]. This enzyme, localized to the endoplasmic reticulum membrane, catalyzes the oxidative cleavage of the farnesyl side chain at the carbon-15 to carbon-16 double bond [11] [17]. The discovery of MpaB solved a long-standing mystery in mycophenolic acid biosynthesis regarding the mechanism by which the fifteen-carbon farnesyl chain is converted into the seven-carbon carboxylic acid side chain characteristic of the mature compound [18].

MpaB exhibits remarkable structural homology to latex-clearing proteins involved in rubber degradation, suggesting an evolutionary relationship between these enzymatic systems [19]. This globin-like enzyme operates through a unique mechanism that involves the formation of a cryptic intermediate containing a truncated terpene chain [16]. The broad substrate tolerance of MpaB has been demonstrated through in vitro studies, indicating potential applications for generating diverse meroterpenoid analogs through enzymatic modification of prenylated aromatic compounds [16].

The second phase of oxidative maturation involves the participation of the peroxisomal beta-oxidation machinery, representing a unique example of cooperation between secondary metabolite biosynthesis and primary catabolic pathways [11]. Following the initial cleavage by MpaB, the resulting intermediate undergoes methylation by the cytosolic O-methyltransferase MpaG to form a methyl ester derivative [20]. This methylated intermediate is then converted to its coenzyme A thioester form by a peroxisomal acyl-coenzyme A ligase encoded outside the mycophenolic acid gene cluster [20].

The successive beta-oxidation steps occur within peroxisomes, where the acyl-coenzyme A intermediate undergoes iterative cycles of oxidation to progressively shorten the side chain and introduce the carboxylic acid functionality [11] [20]. This process culminates in the formation of mycophenolic acid-coenzyme A, which is subsequently hydrolyzed by the peroxisomal acyl-coenzyme A hydrolase MpaH to release the final product [11].

The compartmentalization of these oxidative modifications across multiple organelles represents a sophisticated organizational strategy that allows for the integration of specialized biosynthetic enzymes with existing cellular metabolic machinery [11]. The endoplasmic reticulum localization of MpaB provides access to membrane-bound substrates, while the peroxisomal localization of the final maturation steps takes advantage of the oxidative environment and beta-oxidation enzymes present in these organelles [11].

Additional oxidative modifications involve the MpaDE fusion enzyme, which combines cytochrome P450 and hydrolase activities in a single polypeptide [21] [7]. The cytochrome P450 domain catalyzes the hydroxylation of 5-methylorsellinic acid to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid, while the hydrolase domain facilitates the subsequent intramolecular lactonization that forms the phthalide ring system [21] [7]. This fusion enzyme represents an elegant solution for coordinating sequential chemical transformations within a single catalytic entity.

The final O-methylation step is catalyzed by MpaG, a cytosolic O-methyltransferase that transfers a methyl group from S-adenosylmethionine to the hydroxyl group at the carbon-5 position of demethylmycophenolic acid [22] [23]. This enzyme exhibits high substrate specificity for demethylmycophenolic acid and is subject to competitive inhibition by both the product mycophenolic acid and the cosubstrate S-adenosylhomocysteine [22] [23]. The timing of this final methylation step is carefully regulated, with peak enzyme activity occurring during the early phases of fungal growth, prior to the rapid accumulation of mycophenolic acid [22].

Regulatory Mechanisms of Secondary Metabolite Production

The regulation of mycophenolic acid biosynthesis involves multiple layers of control that integrate environmental signals, developmental programs, and metabolic status to coordinate the expression and activity of biosynthetic genes [24] [25]. Unlike many fungal secondary metabolite pathways that are activated only under specific stress conditions or during particular developmental phases, mycophenolic acid production appears to be constitutively active in producing strains, suggesting distinct regulatory mechanisms [3].

The mycophenolic acid biosynthetic gene cluster lacks obvious cluster-specific transcription factors commonly found in other fungal secondary metabolite pathways [3] [25]. This absence suggests that regulation may occur through broader cellular regulatory networks rather than dedicated pathway-specific control systems [3]. The constitutive expression pattern observed in Penicillium brevicompactum indicates that the pathway may be subject to different regulatory constraints compared to other secondary metabolites that are typically produced only during stationary phase or under nutrient limitation [3].

Global regulatory systems play crucial roles in controlling mycophenolic acid biosynthesis, with particular importance of the Velvet complex in coordinating secondary metabolite production across fungal genera [25]. The Velvet complex, composed of LaeA, VeA, and VelB proteins, acts as a master regulator of secondary metabolite gene clusters and may influence mycophenolic acid production through its effects on chromatin structure and gene expression [25]. The chromatin-remodeling activity of LaeA is particularly important for activating biosynthetic gene clusters that are often found in heterochromatic regions of fungal genomes [25].

Environmental factors significantly influence mycophenolic acid production, with complex media supporting higher levels of biosynthesis compared to minimal media [3]. The early production phase observed for mycophenolic acid, occurring during active growth rather than stationary phase, suggests that the pathway is responsive to nutrient availability and growth conditions rather than stress signals [22]. This pattern contrasts with many other fungal secondary metabolites that are produced as adaptive responses to environmental challenges [25].

The regulation of individual enzymes within the pathway exhibits distinct temporal patterns, with the O-methyltransferase MpaG showing peak activity during early fermentation phases [22] [23]. This enzyme is subject to feedback inhibition by the final product mycophenolic acid, providing a mechanism for controlling pathway flux and preventing overproduction [22] [23]. The competitive inhibition kinetics observed for both mycophenolic acid and S-adenosylhomocysteine suggest sophisticated regulatory mechanisms that respond to both product accumulation and cofactor availability [22].

Strain-dependent variation in mycophenolic acid production has been observed across different fungal isolates, with some strains completely lacking biosynthetic capability due to deletions or mutations in key genes [26]. These natural variants provide insights into the genetic basis of pathway regulation and demonstrate the evolutionary plasticity of secondary metabolite biosynthesis [26]. The identification of a 174-base pair deletion in mpaC among low-producing strains of Penicillium roqueforti exemplifies how genetic variation can impact biosynthetic capacity [26].

Post-transcriptional regulation may also play important roles in controlling mycophenolic acid biosynthesis, as evidenced by the complex subcellular localization patterns of pathway enzymes [11]. The compartmentalization of biosynthetic enzymes across cytoplasm, endoplasmic reticulum, Golgi apparatus, and peroxisomes requires sophisticated mechanisms for coordinating enzyme expression, protein trafficking, and substrate availability [11]. This spatial organization may provide additional regulatory checkpoints for controlling pathway activity.

The integration of mycophenolic acid biosynthesis with primary metabolism, particularly through the involvement of peroxisomal beta-oxidation machinery, creates additional regulatory connections [11]. The dependence on farnesyl diphosphate availability links pathway activity to isoprenoid metabolism, while the utilization of S-adenosylmethionine connects biosynthesis to one-carbon metabolism and amino acid biosynthesis [11] [22]. These metabolic connections may provide mechanisms for coordinating secondary metabolite production with overall cellular metabolic status.

Self-resistance mechanisms represent another important aspect of pathway regulation, with the expression of MpaF, an mycophenolic acid-insensitive inosine monophosphate dehydrogenase, providing protection against the toxic effects of the produced compound [3] [4]. The coordination of resistance gene expression with biosynthetic gene activity ensures that producing organisms can tolerate the accumulation of their own secondary metabolites [1] [9].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.38 (LogP)

log Kow = 2.38 at pH 7.4

2.5

Appearance

Melting Point

141 °C

Storage

UNII

GHS Hazard Statements

H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (11.54%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (19.23%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (90.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION: Immunosuppressant

Mycophenolate is indicated, in combination with cyclosporine and corticosteroids, for prevention of rejection of allogeneic cardiac, hepatic and renal transplants. /Included in US product labeling/

Mycophenolate is indicated for the treatment of lupus nephritis. /NOT included in US product labeling/

Pharmacology

Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

IMPDH [HSA:3614 3615] [KO:K00088]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

115007-34-6

Absorption Distribution and Excretion

In stable renal transplant patients, approximately 60% of mycophenolic acid is eliminated in the urine as mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged. MPAG is also secreted in the bile and is available for deconjugation by gut flora. The mycophenolic acid that results from MPAG deconjugation may be reabsorbed and produce a second peak 6-8 hours after administration.

At steady state, the volume of distribution of mycophenolic acid is 54 L. At the elimination phase, the volume of distribution of mycophenolic acid is 112 L.

The mean clearance of mycophenolic acid is 140 mL/min. The mean renal clearance of its metabolite, mycophenolic acid glucuronide, is 15.5 mL/min.

Metabolism Metabolites

Mycophenolic acid has known human metabolites that include Mycophenolic acid glucuronide and 6-O-desmethyl-MPA (DM-MPA).

Mycophenolic acid is metabolized mainly by glucuronyl transferase to glucuronidated metabolites, predominantly the phenolic glucuronide, mycophenolic acid glucuronide (MPAG). MPAG does not manifest pharmacological activity. The acyl glucuronide minor metabolite has pharmacological activity similar to mycophenolic acid. The AUC ratio of Mycophenolic acid:MPAG:acyl glucuronide is approximately 1:24:0.28 at steady state. Half Life: The mean elimination half-life for mycophenolic acid ranges from 8-16 hours, while that of the MPAG metabolite ranges from 13-17 hours.

Associated Chemicals

Wikipedia

Reboxetine

FDA Medication Guides

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Severe neutropenia (i.e., absolute neutrophil counts (ANC) of less than 500/cu mm) has been reported in up to 2, 2.8, or 3.6% of renal, cardiac, or hepatic allograft recipients, respectively, receiving 3-g daily dosages of mycophenolate mofetil. Neutropenia has been observed most frequently between 31-180 days post-transplant in patients receiving immunosuppressive therapy for the prevention of rejection of kidney, heart, or liver allograft. Neutropenia may be related to mycophenolate mofetil, concomitant therapies, viral infection, or a combination of these causes.

Potential for the development of lymphoma and other malignancies, particularly of the skin, which may result from immunosuppression. Because of the increased risk for skin cancer, patients should be advised to limit their exposure to sunlight or other UV light by wearing protective clothing and using sunscreen with a high protection factor. Lymphoproliferative disease or lymphoma occurred in 0.4-1% of allograft recipients receiving mycophenolate mofetil in conjunction with other immunosuppressive agents in clinical studies. Non-melanoma skin carcinoma was reported in 1.6-4.2% of patients while other types of malignancy were reported in 0.7-2.1% of patients.

For more Drug Warnings (Complete) data for MYCOPHENOLATE MOFETIL (15 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Immunosuppressants -> Human pharmacotherapeutic group

Human drugs -> Mycophenolate mofetil Teva -> EMA Drug Category

Human drugs -> CellCept -> EMA Drug Category

Human drugs -> Myclausen -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Interactions

Potential pharmacokinetic interaction (decreased plasma concentrations of levonorgestrel). Oral contraceptives should be administered with caution in patients receiving mycophenolate mofetil and additional methods of birth control methods should be considered.

Concurrent administration /with magnesium or aluminum hydroxide containing antacids/ may result in decreased absorption of mycophenolate; simultaneous administration is not recommended.

Plasma concentrations of mycophenolic acid (MPA) may be decreased as a result of interruption of enterohepatic recirculation of mycophenolic acid glucuronide (MPAG) possibly caused by intestinal binding with cholestyramine /when mycophenolate and cholestyramine are used concurrently/.

For more Interactions (Complete) data for MYCOPHENOLATE MOFETIL (7 total), please visit the HSDB record page.

Dates

2: Walkiewicz-Pielaszek K, Swacha M, Bułło-Piontecka B, Rutkowski B, Olesiñska M. [Mycophenolate mofetil--20 years of experience in treatment of rheumatic diseases]. Postepy Hig Med Dosw (Online). 2015 Feb 6;69:176-87. Review. Polish. PubMed PMID: 25661917.

3: Doukaki S, Platamone A, Alaimo R, Bongiorno MR. Mycophenolate mofetil and enteric-coated mycophenolate sodium in the treatment of pemphigus vulgaris and pemphigus foliaceus. J Dermatolog Treat. 2015 Feb;26(1):67-72. doi: 10.3109/09546634.2014.880395. Epub 2014 Feb 13. Review. PubMed PMID: 24521072.

4: Chen Y, Li Y, Yang S, Li Y, Liang M. Efficacy and safety of mycophenolate mofetil treatment in IgA nephropathy: a systematic review. BMC Nephrol. 2014 Dec 5;15:193. doi: 10.1186/1471-2369-15-193. Review. PubMed PMID: 25475967; PubMed Central PMCID: PMC4267433.

5: Conti F, Ceccarelli F, Perricone C, Massaro L, Cipriano E, Pacucci VA, Truglia S, Miranda F, Morello F, Alessandri C, Spinelli FR, Valesini G. Mycophenolate mofetil in systemic lupus erythematosus: results from a retrospective study in a large monocentric cohort and review of the literature. Immunol Res. 2014 Dec;60(2-3):270-6. doi: 10.1007/s12026-014-8609-x. Review. PubMed PMID: 25468307.

6: Li P, Shuker N, Hesselink DA, van Schaik RH, Zhang X, van Gelder T. Do Asian renal transplant patients need another mycophenolate mofetil dose compared with Caucasian or African American patients? Transpl Int. 2014 Oct;27(10):994-1004. doi: 10.1111/tri.12382. Epub 2014 Aug 22. Review. PubMed PMID: 24963914.

7: Smith MR, Cooper SC. Mycophenolate mofetil therapy in the management of inflammatory bowel disease--a retrospective case series and review. J Crohns Colitis. 2014 Aug;8(8):890-7. doi: 10.1016/j.crohns.2014.01.014. Epub 2014 Feb 4. Review. PubMed PMID: 24507162.

8: Kharfan-Dabaja M, Mhaskar R, Reljic T, Pidala J, Perkins JB, Djulbegovic B, Kumar A. Mycophenolate mofetil versus methotrexate for prevention of graft-versus-host disease in people receiving allogeneic hematopoietic stem cell transplantation. Cochrane Database Syst Rev. 2014 Jul 25;7:CD010280. doi: 10.1002/14651858.CD010280.pub2. Review. PubMed PMID: 25061777.

9: Olejarz W, Bryk D, Zapolska-Downar D. Mycophenolate mofetil--a new atheropreventive drug? Acta Pol Pharm. 2014 May-Jun;71(3):353-61. Review. PubMed PMID: 25265813.

10: Ram R, Yeshurun M, Vidal L, Shpilberg O, Gafter-Gvili A. Mycophenolate mofetil vs. methotrexate for the prevention of graft-versus-host-disease--systematic review and meta-analysis. Leuk Res. 2014 Mar;38(3):352-60. doi: 10.1016/j.leukres.2013.12.012. Epub 2013 Dec 25. Review. PubMed PMID: 24418750.

11: Xiao Y, Huang J, Luo H, Wang J. Mycophenolate mofetil for relapsing-remitting multiple sclerosis. Cochrane Database Syst Rev. 2014 Feb 7;2:CD010242. doi: 10.1002/14651858.CD010242.pub2. Review. PubMed PMID: 24505016.

12: Maripuri S, Kasiske BL. The role of mycophenolate mofetil in kidney transplantation revisited. Transplant Rev (Orlando). 2014 Jan;28(1):26-31. doi: 10.1016/j.trre.2013.10.005. Epub 2013 Oct 25. Review. PubMed PMID: 24321304.

13: Kaltenborn A, Schrem H. Mycophenolate mofetil in liver transplantation: a review. Ann Transplant. 2013 Dec 18;18:685-96. doi: 10.12659/AOT.889299. Review. PubMed PMID: 24346057.

14: Wang X, Qin X, Wang Y, Huang Z, Li X, Zeng Q, Zeng H, Lu Y, Wang L, Lin T. Controlled-dose versus fixed-dose mycophenolate mofetil for kidney transplant recipients: a systematic review and meta-analysis of randomized controlled trials. Transplantation. 2013 Aug 27;96(4):361-7. doi: 10.1097/TP.0b013e31828c6dc7. Review. PubMed PMID: 23558507.

15: Lau EW, Ma PH, Wu X, Chung VC, Wong SY. Mycophenolate mofetil for primary focal segmental glomerulosclerosis: systematic review. Ren Fail. 2013 Jul;35(6):914-29. doi: 10.3109/0886022X.2013.794687. Epub 2013 May 28. Review. PubMed PMID: 23751146.

16: Del Pozo JL, de la Garza RG, de Rada PD, Ornilla E, Yuste JR. Listeria monocytogenes septic arthritis in a patient treated with mycophenolate mofetil for polyarteritis nodosa: a case report and review of the literature. Int J Infect Dis. 2013 Feb;17(2):e132-3. doi: 10.1016/j.ijid.2012.11.005. Epub 2012 Dec 5. Review. PubMed PMID: 23218550.

17: Feng L, Deng J, Huo DM, Wu QY, Liao YH. Mycophenolate mofetil versus azathioprine as maintenance therapy for lupus nephritis: a meta-analysis. Nephrology (Carlton). 2013 Feb;18(2):104-10. doi: 10.1111/nep.12006. Review. PubMed PMID: 23113811.

18: Batko B, Krawiec P, Osieleniec J, Sułowicz W. [Mycophenolate mofetil in the treatment of selected connective tissue diseases]. Przegl Lek. 2013;70(9):724-9. Review. Polish. PubMed PMID: 24455833.

19: Downing HJ, Pirmohamed M, Beresford MW, Smyth RL. Paediatric use of mycophenolate mofetil. Br J Clin Pharmacol. 2013 Jan;75(1):45-59. doi: 10.1111/j.1365-2125.2012.04305.x. Review. PubMed PMID: 22519685; PubMed Central PMCID: PMC3555046.

20: Hogan J, Schwenk MH, Radhakrishnan J. Should mycophenolate mofetil replace cyclophosphamide as first-line therapy for severe lupus nephritis? Kidney Int. 2012 Dec;82(12):1256-60. doi: 10.1038/ki.2012.203. Epub 2012 May 30. Review. PubMed PMID: 22648298.